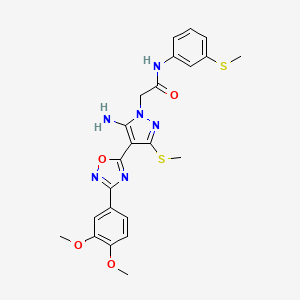

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O4S2/c1-31-16-9-8-13(10-17(16)32-2)21-26-22(33-28-21)19-20(24)29(27-23(19)35-4)12-18(30)25-14-6-5-7-15(11-14)34-3/h5-11H,12,24H2,1-4H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIHHOTWGOJILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)SC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.55 g/mol. The structure features multiple functional groups, including an oxadiazole ring, pyrazole moiety, and methylthio groups, which are critical for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the oxadiazole and pyrazole rings suggests potential interactions with various enzymes involved in metabolic pathways.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their therapeutic effects.

- Antimicrobial Activity : The structural components may facilitate interactions with microbial membranes or inhibit key metabolic processes in pathogens.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. For example:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 |

| Compound B | HCT-116 (Colorectal Cancer) | 15.0 |

| Compound C | HepG2 (Liver Cancer) | 10.0 |

These findings indicate that the target compound may also possess similar anticancer activity due to its structural features that are conducive to cell cycle disruption and apoptosis induction .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound exhibits moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the biological activities of related compounds:

- Antiviral Activity : A study on similar oxadiazole derivatives indicated moderate antiviral activity against HIV strains, suggesting potential applications in antiviral drug development .

- Anti-inflammatory Effects : Research on thiadiazole derivatives revealed significant anti-inflammatory effects in animal models, indicating that the target compound may also possess similar properties due to its structural analogies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, which include compounds similar to the one . For instance, a related oxadiazole derivative demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . The structure of the compound suggests that it may interact with biological targets involved in cancer progression, potentially leading to the development of new anticancer therapies.

2. Antimicrobial Properties

The presence of multiple functional groups within the compound may enhance its antimicrobial efficacy. Research has shown that derivatives of oxadiazoles exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific structure of 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide could be optimized for improved activity against resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. The following aspects are typically analyzed:

| Structural Feature | Impact on Activity |

|---|---|

| Oxadiazole Ring | Enhances anticancer and antimicrobial activity |

| Methylthio Group | Increases lipophilicity and bioavailability |

| Dimethoxyphenyl Substituent | Potentially improves binding affinity to targets |

| Amino Group | May enhance solubility and reactivity |

Case Studies

Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated a promising correlation between structural modifications and enhanced biological activity .

- Antimicrobial Studies : Another research effort focused on synthesizing compounds containing oxadiazole moieties and assessing their antimicrobial effects. The findings showed that specific substitutions significantly increased antibacterial potency against resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole moiety serves as a reactive center for electrophilic and nucleophilic substitutions. Key observations:

-

The 5-amino group undergoes acylation with chloroacetyl chloride in the presence of triethylamine, forming amide derivatives (e.g., 3-chloro-1-{5-[(2-methyl-1H-benzimidazol-1-yl)methyl]} analogs) .

-

Methylthio (-SMe) groups participate in oxidative reactions. For example, oxidation with H<sub>2</sub>O<sub>2</sub>/AcOH converts -SMe to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) groups, altering electronic properties .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group demonstrates stability under acidic conditions but reacts with nucleophiles in basic media:

Acetamide Side Chain Modifications

The N-(3-(methylthio)phenyl)acetamide group undergoes hydrolysis and coupling:

-

Hydrolysis : Treatment with 6M HCl at reflux yields 5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazole and 3-(methylthio)aniline .

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) under microwave irradiation to form hydrazone derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings due to its halogen-free structure:

| Reaction | Catalyst System | Outcome |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Arylation at the pyrazole C-4 position |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3> | Introduction of aryl amines at the acetamide nitrogen |

Biological Activation Pathways

In pharmacological contexts, enzymatic transformations occur:

-

Oxidative metabolism : CYP450 enzymes oxidize methylthio groups to sulfoxides, enhancing water solubility .

-

Hydrolytic cleavage : Esterases cleave the acetamide bond, releasing bioactive pyrazole-oxadiazole fragments .

Comparative Reactivity of Structural Analogs

Data from analogous compounds highlight trends:

| Analog Structure | Key Reaction | Yield (%) |

|---|---|---|

| 3-(1-Benzofuran-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack formylation | 82 |

| 1-Acetyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline | Cyclocondensation with hydrazine | 75 |

Synthetic Optimization Strategies

Critical parameters for high-yield reactions:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

Thiazole derivatives (e.g., ) exhibit explicit antimicrobial activity, suggesting the target compound’s oxadiazole core may confer similar properties .

Substituent Effects: Methylthio (-SMe) Groups: Present in both the target compound and ’s thiazole derivatives, these groups increase lipophilicity, which correlates with improved membrane penetration in antimicrobial agents . Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound may offer stronger π-π interactions compared to phenyl () or morpholino () groups, possibly enhancing binding to aromatic-rich enzyme active sites .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including cyclization, sulfanylation, and acylation. Key steps include:

- Formation of the pyrazole core via condensation reactions under controlled pH and temperature .

- Introduction of the oxadiazole moiety using carbodiimide coupling agents or oxidative cyclization of thiosemicarbazides .

- Solvents like dimethylformamide (DMF) or ethanol are commonly used, with triethylamine as a catalyst to optimize yield (60–85%) .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic methods are employed for structural characterization?

- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns protons and carbons (e.g., methylthio groups at δ ~2.5 ppm in ¹H NMR; aromatic carbons in ¹³C NMR) .

- LC-MS : Validates molecular weight and purity (e.g., [M+H]+ ion) .

Q. What biological assays are recommended for initial activity screening?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme inhibition : Measure IC₅₀ against targets like 5-lipoxygenase (FLAP) using fluorescence-based assays .

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature control : Maintain 80–100°C during cyclization to avoid side products .

- Catalyst selection : Use zeolite Y-H or pyridine for acid-sensitive steps .

- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance oxadiazole formation .

- Purification : Gradient elution (hexane/ethyl acetate) in column chromatography resolves structurally similar intermediates .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Modify substituents : Vary methoxy/methylthio groups on phenyl rings to assess impact on FLAP binding (IC₅₀ <10 nM target) .

- Functional group swaps : Replace oxadiazole with triazole to evaluate potency shifts .

- Data collection : Compare IC₅₀ values (enzyme inhibition) and logP (lipophilicity) to correlate structure with activity (Table 1).

Table 1: Example SAR Data for Analogous Compounds

| Substituent R₁ | Substituent R₂ | FLAP IC₅₀ (nM) | logP |

|---|---|---|---|

| 3,4-OCH₃ | 3-SCH₃ | 8.2 | 2.1 |

| 4-OCH₃ | 4-SCH₃ | 15.7 | 1.8 |

| H | 3-SCH₃ | >100 | 0.9 |

Q. How to resolve contradictions in biological activity data?

- Assay validation : Replicate results across multiple cell lines (e.g., HepG2 vs. A549) to rule out cell-specific effects .

- Metabolic stability : Test compound stability in liver microsomes; poor stability may explain inconsistent in vivo/in vitro results .

- Target selectivity : Use kinase profiling panels to identify off-target interactions .

Q. What computational methods predict biological targets and binding modes?

- Molecular docking : Use AutoDock Vina to model interactions with FLAP (PDB ID: 3V8R) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) for activity .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) .

Q. How to evaluate compound stability under varying storage conditions?

- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 30 days; monitor degradation via HPLC .

- Photostability : Expose to UV light (300–400 nm) and quantify decomposition products .

- pH stability : Test solubility and integrity in buffers (pH 3–9) .

Methodological Notes

- Data interpretation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm assignments .

- Troubleshooting : Low yields in acylation steps may require Boc protection of the amine group .

- Ethical compliance : Adhere to OECD guidelines for in vivo testing if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.